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Compound of Interest

Compound Name: ERX-41

Cat. No.: B10854107

For Researchers, Scientists, and Drug Development Professionals

Abstract

ERX-41 is a novel, orally active, small molecule that has demonstrated significant preclinical
efficacy against a broad range of difficult-to-treat solid tumors. This document provides a
comprehensive technical overview of ERX-41, including its chemical properties, mechanism of
action, and preclinical data. It is intended to serve as a resource for researchers and drug
development professionals interested in the therapeutic potential of this compound. ERX-41
operates through a novel mechanism, inducing endoplasmic reticulum (ER) stress by targeting
lysosomal acid lipase A (LIPA), a previously unexploited vulnerability in cancer cells. This leads
to the activation of the Unfolded Protein Response (UPR) and subsequent cancer cell death,
while showing minimal toxicity to normal cells.

Chemical Structure and Properties

ERX-41 is a stereospecific small molecule synthesized by researchers at the University of
Texas at Dallas.[1] Its chemical properties are summarized in the table below.
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Property Value
Molecular Formula C3sHasN4O9[2]
Molecular Weight 704.81 g/mol [2]
CAS Number 2440087-54-5[2]
O=C(C1=CC(OCCO)=C(C=C1)--INVALID-LINK-
SMILES . . .
-=0)NC2=... (full string not publicly available)[2]
Appearance Off-white to light yellow solid[2]
- = 2.5 mg/mL in a solution of 10% DMSO and
Solubility ]
90% Corn Qil[2]
Store at -20°C for up to 1 month or -80°C for up
Storage to 6 months, protected from light and under

nitrogen.[2]

Mechanism of Action

ERX-41 exerts its anti-cancer effects by inducing significant stress on the endoplasmic
reticulum (ER), a critical organelle for protein folding.[3] This is achieved through the direct
binding and inactivation of lysosomal acid lipase A (LIPA), which has been identified as a
chaperone protein in the protein folding process within the ER.[1][3]

Cancer cells, due to their high proliferation rate, have a substantial demand for protein
synthesis, leading to elevated basal ER stress.[4] They often overproduce proteins like LIPA to
manage this stress.[1][5] ERX-41 exploits this dependency. By binding to LIPA, ERX-41
disrupts the protein folding machinery, causing an accumulation of unfolded proteins and
severely dilating the ER.[1][3] This overwhelming ER stress triggers the Unfolded Protein
Response (UPR), a signaling pathway that, when prolonged and severe, initiates apoptosis
(programmed cell death).[2]

A key therapeutic advantage of ERX-41 is its selectivity for cancer cells. Normal, healthy cells
have lower levels of ER stress and are therefore less susceptible to the effects of LIPA
inactivation, which contributes to the observed high therapeutic index and minimal toxicity in
preclinical models.[4][5]

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.medchemexpress.com/erx-41.html
https://www.medchemexpress.com/erx-41.html
https://www.medchemexpress.com/erx-41.html
https://www.medchemexpress.com/erx-41.html
https://www.medchemexpress.com/erx-41.html
https://www.medchemexpress.com/erx-41.html
https://www.medchemexpress.com/erx-41.html
https://www.benchchem.com/product/b10854107?utm_src=pdf-body
https://www.utsouthwestern.edu/newsroom/articles/year-2022/hard-to-treat-cancers.html
https://cbirt.net/scientists-synthesize-a-new-molecule-with-the-ability-to-kill-a-broad-spectrum-of-hard-to-treat-cancers/
https://www.utsouthwestern.edu/newsroom/articles/year-2022/hard-to-treat-cancers.html
https://magazine.utdallas.edu/nsf-grant-advances-quantum-research-education/
https://cbirt.net/scientists-synthesize-a-new-molecule-with-the-ability-to-kill-a-broad-spectrum-of-hard-to-treat-cancers/
https://pubmed.ncbi.nlm.nih.gov/35654861/
https://www.benchchem.com/product/b10854107?utm_src=pdf-body
https://www.benchchem.com/product/b10854107?utm_src=pdf-body
https://cbirt.net/scientists-synthesize-a-new-molecule-with-the-ability-to-kill-a-broad-spectrum-of-hard-to-treat-cancers/
https://www.utsouthwestern.edu/newsroom/articles/year-2022/hard-to-treat-cancers.html
https://www.medchemexpress.com/erx-41.html
https://www.benchchem.com/product/b10854107?utm_src=pdf-body
https://magazine.utdallas.edu/nsf-grant-advances-quantum-research-education/
https://pubmed.ncbi.nlm.nih.gov/35654861/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Signaling Pathway

The primary signaling pathway activated by ERX-41 is the Unfolded Protein Response (UPR).
Upon ER stress induction by ERX-41's inhibition of LIPA, several key UPR proteins are
activated. Treatment with ERX-41 leads to the phosphorylation of PERK (Protein kinase R-like
endoplasmic reticulum kinase) and IRE1a (inositol-requiring enzyme 1a), as well as the
phosphorylation of their downstream target elF2a (eukaryotic translation initiation factor 2
alpha), and an increase in the expression of CHOP (CCAAT-enhancer-binding homologous
protein), a key protein in inducing apoptosis under ER stress.[2]
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Preclinical Efficacy

ERX-41 has demonstrated potent anti-proliferative activity against a wide array of cancer cell

lines, particularly those with high basal ER stress.

In Vitro Efficacy

ERX-41 has shown effectiveness against over 20 triple-negative breast cancer (TNBC) cell

lines.[3] It is also effective against other cancer types with elevated ER stress, including

glioblastoma, pancreatic, and ovarian cancers.[3][4]

Cancer Type Cell Lines IC50 Range Reference
Triple-Negative Breast )
Various 50-250 nM [6]
Cancer (TNBC)
Potent activity
) SKOV3, Asc25, and
Ovarian Cancer observed at 500 [7]

patient-derived cells

nmol/L

In Vivo Efficacy

In vivo studies using mouse xenograft models have shown that orally administered ERX-41 can

significantly inhibit tumor progression and cause tumor shrinkage without discernible toxicity to

the animals or changes in body weight.[2][3]

Animal Model Cancer Type Dosage Outcome Reference
Mouse Xenograft  Triple-Negative 10 mg/kg, p.o., Significant tumor
(MDA-MB-231) Breast Cancer once daily growth inhibition
Syngeneic Significant

yng 10 mg/kg, p.o., 9 o
Mouse Model Breast Cancer ) reduction in [2]

once daily

(D2A1) tumor growth
Patient-Derived Potent anti-tumor
Xenografts Breast Cancer Not specified activity and [8]
(PDX) tumor shrinkage
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Experimental Protocols

The following are generalized protocols for key experiments used to characterize ERX-41,
based on standard laboratory procedures and information from published studies.

Cell Viability Assay (MTT/MTS Assay)

This protocol is used to determine the IC50 value of ERX-41.

o Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well
and allow them to adhere overnight.

o Compound Treatment: Treat the cells with a serial dilution of ERX-41 (e.g., 0.1 nM to 10 uM)
for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

e Reagent Incubation: Add MTT or MTS reagent to each well and incubate for 2-4 hours at
37°C.

o Measurement: For MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) and
read the absorbance at 570 nm. For MTS, read the absorbance directly at 490 nm.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot
the results to determine the IC50 value.

Western Blotting

This protocol is used to detect changes in protein expression in the UPR pathway.

e Cell Lysis: Treat cells with ERX-41 (e.g., 1 uM) for various time points (e.g., 0.5, 1, 2, 4
hours).[2] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

o Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

o SDS-PAGE: Separate 20-30 ug of protein from each sample on a polyacrylamide gel.
o Protein Transfer: Transfer the separated proteins to a PVDF membrane.

» Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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e Primary Antibody Incubation: Incubate the membrane with primary antibodies against target
proteins (e.g., p-PERK, p-elF2a, CHOP, LIPA, and a loading control like 3-actin) overnight at
4°C.

o Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-
conjugated secondary antibody for 1 hour at room temperature.

o Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging
system.

In Vivo Xenograft Study

This protocol outlines a typical in vivo efficacy study.
e Animal Model: Use immunodeficient mice (e.g., nude mice).

e Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1-5 million MDA-MB-231 cells)
into the flank of each mouse.

e Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mms3).

o Treatment: Randomize mice into control and treatment groups. Administer ERX-41 (e.g., 10
mg/kg) or vehicle control daily via oral gavage.[2]

e Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.

o Endpoint: At the end of the study (e.g., 25 days), euthanize the mice and excise the tumors
for further analysis (e.g., immunohistochemistry for UPR markers).[2]

Experimental Workflows

The following diagram illustrates a general workflow for the preclinical evaluation of ERX-41.
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Preclinical Evaluation Workflow for ERX-41
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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